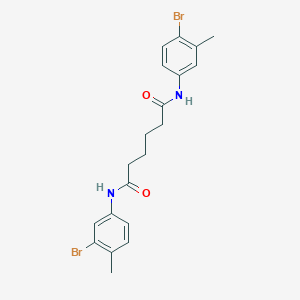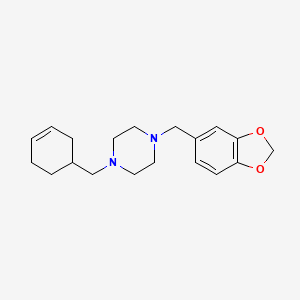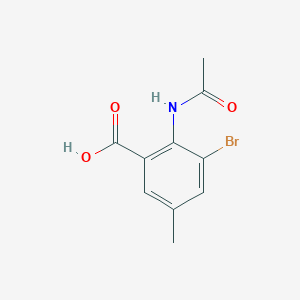![molecular formula C19H22N2O3S B4940803 methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate](/img/structure/B4940803.png)
methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Mechanism of Action
Methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate selectively binds to BTK and inhibits its activity, thereby blocking the BCR signaling pathway. This leads to the inhibition of B-cell proliferation and survival, and induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies in preclinical studies. In addition, methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, which make it a promising candidate for clinical development.
Advantages and Limitations for Lab Experiments
The advantages of using methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate in lab experiments include its potent and selective inhibition of BTK, which makes it a valuable tool for studying the BCR signaling pathway and its role in B-cell malignancies. However, the limitations of using methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate include its potential off-target effects and the need for careful optimization of experimental conditions to achieve optimal efficacy and minimize toxicity.
Future Directions
There are several potential future directions for the development and use of methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate in the treatment of B-cell malignancies. These include:
1. Clinical trials to evaluate the safety and efficacy of methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate as a single agent and in combination with other drugs in patients with CLL, MCL, and DLBCL.
2. Preclinical studies to investigate the potential of methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate in other B-cell malignancies, such as follicular lymphoma and marginal zone lymphoma.
3. Development of biomarkers to identify patients who are most likely to benefit from treatment with methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate.
4. Optimization of the dosing and administration schedule of methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate to maximize its therapeutic potential and minimize toxicity.
5. Investigation of the potential of methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate in combination with immunotherapy agents, such as checkpoint inhibitors and CAR-T cells.
In conclusion, methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate is a promising small molecule inhibitor of BTK that has shown potent antitumor activity in preclinical models of B-cell malignancies. Further research is needed to fully understand its mechanism of action, optimize its dosing and administration schedule, and evaluate its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate involves several steps, including the coupling of 2-thienylamine with 1-bromo-2-nitrobenzene, reduction of the nitro group to an amine, and subsequent coupling with 1-azepanecarbonyl chloride and methyl 4-aminobenzoate. The final product is obtained after purification by column chromatography and recrystallization.
Scientific Research Applications
Methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate has been extensively studied in preclinical models of B-cell malignancies, both as a single agent and in combination with other drugs. In CLL, methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate has been shown to induce apoptosis and inhibit proliferation of CLL cells. In MCL, methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate has demonstrated potent antitumor activity and synergistic effects with other drugs, such as venetoclax. In DLBCL, methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate has shown promising results in preclinical studies as a potential therapeutic agent.
properties
IUPAC Name |
methyl 4-[(2-thiophen-2-ylazepane-1-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-24-18(22)14-8-10-15(11-9-14)20-19(23)21-12-4-2-3-6-16(21)17-7-5-13-25-17/h5,7-11,13,16H,2-4,6,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEKOGUSNWEBTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)N2CCCCCC2C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4940721.png)
![N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-chloro-4-methylbenzamide](/img/structure/B4940728.png)
![2-hydroxy-N'-[1-methyl-3-oxo-3-(2,6,6-trimethyl-3-cyclohexen-1-yl)propyl]benzohydrazide](/img/structure/B4940732.png)
![3-({[(2-iodobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4940733.png)


![methyl 2-({2-cyano-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B4940746.png)
![2-(4-iodophenyl)-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B4940752.png)
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide](/img/structure/B4940776.png)

![1-[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4940789.png)
![9-oxo-N-(2-pyridinylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B4940820.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4940823.png)
![1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine oxalate](/img/structure/B4940831.png)